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molecular formula C6H10O6 B082071 Diethyl peroxydicarbonate CAS No. 14666-78-5

Diethyl peroxydicarbonate

Cat. No. B082071
M. Wt: 178.14 g/mol
InChI Key: CWINGZLCRSDKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878840B2

Procedure details

Into a 1000-1 stirred reactor cooled below 10° C. are introduced 622 kg of an aqueous solution of sodium chloride containing 180 g/kg (that is 510 kg of demineralized water and 112 kg of NaCl), precooled to 5° C. 20.4 kg of ethyl chloroformate and 8.5 kg of aqueous solution of hydrogen peroxide containing 350 g/kg are then introduced successively into the stirred aqueous solution, and finally, very slowly, 36.1 1 of aqueous solution of sodium hydroxide containing 200 g/kg, so as to maintain the temperature below 10° C. The density of the aqueous reaction mixture rises to 1.11. 10 minutes after the end of the introduction of the NaOH solution 34.5 kg of diethylhexyl adipate are introduced, precooled to 5° C. After the reaction mixture has been kept stirred for 15 minutes while being cooled to 5° C., the stirring is stopped. The aqueous phase (dense phase) is then separated off after settling out and the organic phase is recovered. The solution of diethyl peroxydicarbonate in diethylhexyl adipate which is thus produced is stored at 5° C. with a view to its subsequent use. Its diethyl peroxydicarbonate content (determined by analysis) is 287 g/kg.
[Compound]
Name
aqueous solution
Quantity
622 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
112 kg
Type
reactant
Reaction Step One
Name
Quantity
510 kg
Type
solvent
Reaction Step One
Quantity
20.4 kg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
8.5 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
34.5 kg
Type
reactant
Reaction Step Four
Name
diethylhexyl adipate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].Cl[C:4]([O:6][CH2:7][CH3:8])=[O:5].[OH:9][OH:10].[OH-].[Na+].[C:13]([O:22][C:23]([CH2:31]C)(CC)CCCCC)(=[O:21])CCCCC([O-])=O>O>[C:4]([O:9][O:10][C:13]([O:22][CH2:23][CH3:31])=[O:21])([O:6][CH2:7][CH3:8])=[O:5] |f:0.1,4.5|

Inputs

Step One
Name
aqueous solution
Quantity
622 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
112 kg
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
510 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
20.4 kg
Type
reactant
Smiles
ClC(=O)OCC
Name
aqueous solution
Quantity
8.5 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
34.5 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
diethylhexyl adipate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)[O-])(=O)OC(CCCCC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture has been kept stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Into a 1000-1 stirred reactor cooled below 10° C.
CUSTOM
Type
CUSTOM
Details
precooled to 5° C
CUSTOM
Type
CUSTOM
Details
precooled to 5° C
CUSTOM
Type
CUSTOM
Details
The aqueous phase (dense phase) is then separated off
CUSTOM
Type
CUSTOM
Details
the organic phase is recovered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)(OCC)OOC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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